2-[4-(4-Chloro-2-nitrophenyl)-1-piperazinyl]phenol
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Overview
Description
2-[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]phenol is a member of piperazines.
Scientific Research Applications
Synthesis and Characterization
- A study by Wang Xu-heng (2013) discusses the synthesis of a key intermediate of Posaconazole, related to 2-[4-(4-Chloro-2-nitrophenyl)-1-piperazinyl]phenol. The compound is synthesized from 1-Methoxy-4-amino-benzene and N,N-bis(2-chloroethyl)-4-nitroaniline, highlighting the importance of this chemical in pharmaceutical intermediate production.
Pharmacological Effects
- Research by A. Ashimori et al. (1991) explores the synthesis and pharmacological effects of optically active derivatives of a compound similar to 2-[4-(4-Chloro-2-nitrophenyl)-1-piperazinyl]phenol. This research shows the potential applications of such compounds in pharmacology, especially in the development of antihypertensive drugs.
Chemical Properties and Catalytic Kinetics
- A study by Yanwei Ren et al. (2011) investigates a novel asymmetric di-Ni(II) system using a compound structurally related to 2-[4-(4-Chloro-2-nitrophenyl)-1-piperazinyl]phenol. The research provides insight into the physicochemical properties and catalytic kinetics of such compounds, indicating their potential in catalysis and material science.
Modification for Biological Effects
- The modification of a similar compound to enhance its biological effect is discussed in a paper by I. V. Galkina et al. (2014). This research demonstrates how chemical modifications can retain pharmacophoric groups while enhancing solubility, relevant to drug design and development.
Synthesis and Biological Activities
- Research on the synthesis and biological activities of similar compounds is reported by R. Sakoda et al. (1992). This study explores the synthesis of calcium antagonists, showcasing the role of such compounds in the development of cardiovascular drugs.
Inhibitors for Receptor Phosphorylation
- A 2002 study by K. Matsuno et al. describes the synthesis of quinazoline derivatives, related to 2-[4-(4-Chloro-2-nitrophenyl)-1-piperazinyl]phenol, as potent inhibitors of platelet-derived growth factor receptor phosphorylation, indicating their potential in treating atherosclerosis and other proliferative disorders.
properties
Molecular Formula |
C16H16ClN3O3 |
---|---|
Molecular Weight |
333.77 g/mol |
IUPAC Name |
2-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]phenol |
InChI |
InChI=1S/C16H16ClN3O3/c17-12-5-6-13(15(11-12)20(22)23)18-7-9-19(10-8-18)14-3-1-2-4-16(14)21/h1-6,11,21H,7-10H2 |
InChI Key |
QSFBNMBEIQKORM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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